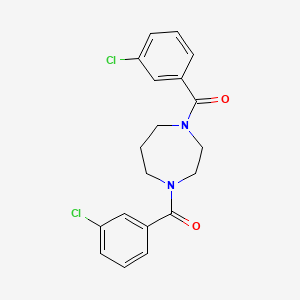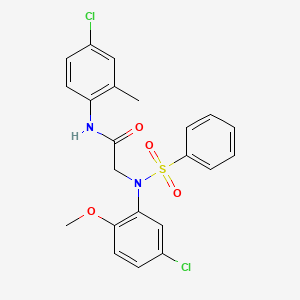![molecular formula C18H11ClN2O2S B3927594 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3927594.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide, also known as CTPI-2, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity by increasing its affinity for glutamate. This leads to increased signaling through the mGluR5 pathway, which has been implicated in various physiological processes, including synaptic plasticity, learning and memory, and pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly mediated through its modulation of mGluR5 activity. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In cancer research, this compound has been found to inhibit cancer cell proliferation, migration, and invasion by modulating various signaling pathways. In drug discovery, this compound has been used as a tool compound to study the structure-activity relationship of mGluR5 modulators and develop more potent and selective compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide is its high potency and selectivity for mGluR5, which makes it a valuable tool compound for studying the receptor's function and developing new drugs. However, this compound has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide research, including the development of more potent and selective mGluR5 modulators, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its mechanism of action in cancer cells. Additionally, this compound could be used as a tool compound to study the role of mGluR5 in other physiological processes, such as pain sensation and addiction. Overall, this compound has the potential to be a valuable tool compound and therapeutic agent in various fields of scientific research.
Applications De Recherche Scientifique
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In drug discovery, this compound has been used as a lead compound to develop more potent and selective mGluR5 modulators.
Propriétés
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-6-7-15-14(10-12)21-18(23-15)11-3-1-4-13(9-11)20-17(22)16-5-2-8-24-16/h1-10H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCRPAOYAGVXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B3927526.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B3927533.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927539.png)
![3,4-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927541.png)

![N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B3927554.png)
![2-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927560.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide](/img/structure/B3927572.png)
![3,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3927589.png)
![10-butyryl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927600.png)
